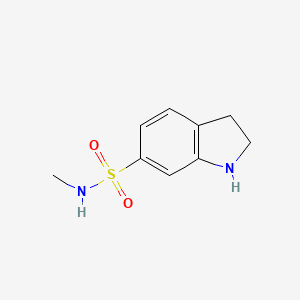

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Description

Properties

IUPAC Name |

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLCMZSARFTYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide typically follows a two-step approach:

Step 1: Preparation of the sulfonyl chloride intermediate

The 1-methyl-2,3-dihydro-1H-indole core is first sulfonylated at the 6-position to generate 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride. This intermediate is reactive and serves as a key precursor for subsequent sulfonamide formation.Step 2: Conversion of sulfonyl chloride to sulfonamide

The sulfonyl chloride intermediate is then reacted with ammonia or an amine source to yield the sulfonamide, specifically this compound.

Detailed Preparation Methods

Synthesis of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Reagents and Conditions:

The sulfonyl chloride is prepared by reacting 1-methyl-2,3-dihydro-1H-indole with chlorosulfonic acid or sulfuryl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform to control reactivity and avoid decomposition. Temperature control is critical, often maintained at low to moderate levels (0°C to room temperature) to optimize yield and purity.-

- The reaction mixture is stirred under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

- After completion, the reaction is quenched carefully with ice water to precipitate the sulfonyl chloride intermediate.

- Purification is achieved via chromatography or recrystallization under dry conditions to maintain compound integrity.

Analytical Confirmation:

Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy, which verifies the dihydroindole ring and sulfonyl chloride functionality, and Mass Spectrometry (MS) to confirm molecular weight and purity.

Conversion to this compound

Reagents and Conditions:

The sulfonyl chloride intermediate is reacted with ammonia or a suitable amine under controlled conditions in an organic solvent such as ethanol or acetonitrile. The reaction often employs a base like triethylamine or sodium carbonate to neutralize the generated hydrochloric acid and drive the reaction forward.-

- Molar ratios of reagents are carefully controlled, typically with the sulfonyl chloride in slight excess to ensure complete conversion.

- Reaction temperatures are maintained between 10°C and 60°C to balance reaction rate and product stability.

- Catalysts such as 4-dimethylaminopyridine (DMAP) may be used to enhance reaction efficiency.

Purification:

The crude sulfonamide product, which may have low solubility in conventional solvents, is converted into an intermediate that is more soluble and easier to purify. This intermediate is then hydrolyzed under acidic or basic conditions to yield the high-purity sulfonamide compound with HPLC purity exceeding 99.9%.

Representative Reaction Scheme and Conditions

| Step | Reactants / Reagents | Solvent | Temperature (°C) | Catalyst/Base | Notes |

|---|---|---|---|---|---|

| 1 | 1-methyl-2,3-dihydro-1H-indole + Chlorosulfonic acid or Sulfuryl chloride | Dichloromethane or Chloroform | 0 to 25 | None or inert atmosphere | Anhydrous conditions, slow addition, quench with ice water |

| 2 | Sulfonyl chloride intermediate + NH3 or amine + Base (e.g., triethylamine) | Ethanol or Acetonitrile | 10 to 60 | DMAP or organic base | Stirring until completion, purification by recrystallization or chromatography |

Research Findings and Yields

Yield and Purity:

The described synthetic routes yield this compound with high purity (>99.9% by HPLC) and good overall yield, making the process suitable for both laboratory research and potential scale-up.Reaction Efficiency:

Use of catalysts like DMAP and bases such as sodium carbonate or potassium carbonate improves reaction rates and selectivity. The two-step approach—first isolating a purifiable intermediate and then hydrolyzing it—addresses solubility and purification challenges common in sulfonamide chemistry.Safety and Handling:

The sulfonyl chloride intermediate is moisture-sensitive and reactive; thus, reactions are performed under anhydrous conditions with inert gas purging. Quenching and purification steps are carefully controlled to prevent hydrolysis and degradation.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-methyl-2,3-dihydro-1H-indole |

| Sulfonylation Reagent | Chlorosulfonic acid or Sulfuryl chloride |

| Solvent | Dichloromethane, Chloroform, Ethanol, Acetonitrile |

| Temperature Range | 0°C to 60°C |

| Base/Catalyst | Triethylamine, Sodium carbonate, DMAP |

| Intermediate Purification | Chromatography or recrystallization |

| Final Product Purity | >99.9% (HPLC) |

| Yield | High (typically >80% for each step) |

| Analytical Techniques | NMR (1H, 13C), MS, HPLC |

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-methyl-2,3-dihydro-1H-indole-6-sulfonamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways necessary for microbial survival .

Anticancer Potential

The compound has garnered attention for its anticancer properties. Studies have shown that it inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. It has demonstrated efficacy against several human tumor cell lines with submicromolar to nanomolar IC50 values:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.5 | Tubulin polymerization inhibition |

| A549 (Lung) | 0.7 | Apoptosis induction |

| MCF-7 (Breast) | 0.9 | Cell cycle arrest |

| HCT116 (Colon) | 0.6 | Disruption of microtubule dynamics |

A study by Vicente-Blázquez et al. confirmed that this compound significantly inhibits the growth of multiple cancer cell lines through its action on microtubules, reinforcing its potential as an antimitotic agent .

Study 1: Inhibition of Tumor Cell Proliferation

A detailed investigation into the effects of indolesulfonamides on tumor cell proliferation revealed that this compound significantly inhibited the growth of various cancer cell lines through its microtubule-targeting mechanism.

Study 2: Antimicrobial Efficacy

Another study evaluated the compound against a panel of bacterial pathogens and found potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The indole ring can also interact with receptors and other biological molecules, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| N-methyl-2,3-dihydro-1H-indole-6-sulfonamide | C₉H₁₂N₂O₂S | 212.27 | 1300027-05-7 | N-methyl, 6-sulfonamide |

| 3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid | C₁₀H₁₃NO₃S | 227.28 | 1316066-02-0 | 3,3-dimethyl, 6-sulfonic acid |

| 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide | C₁₁H₁₄N₂O₃S | 254.31 | 1300027-06-8 | 1-acetyl, N-methyl, 6-sulfonamide |

| 1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide | C₁₃H₁₈N₂O₃S | 282.36 | MFCD31637482 | 1-acetyl, 3,3-dimethyl, 6-sulfonamide |

Key Observations :

- Substituent Position: The 6-sulfonamide group is conserved across analogues, but substitutions at the 1- and 3-positions (e.g., acetyl or dimethyl groups) alter steric and electronic properties.

- Functional Groups : Acetylation at the 1-position (as in 1300027-06-8) introduces a polar carbonyl group, which may enhance solubility or alter metabolic stability compared to the parent compound .

Physicochemical Properties

- Boiling Point and Solubility: The acetylated derivative (1300027-06-8) has a predicted boiling point of 507.8°C and a pKa of 11.23, suggesting moderate aqueous solubility under physiological conditions .

- Lipophilicity : Methyl and acetyl groups increase lipophilicity, which could enhance membrane permeability but reduce water solubility. For instance, the 3,3-dimethyl analogue (1316066-02-0) has a higher molar mass (227.28 g/mol) and likely greater hydrophobicity than the parent compound .

Biological Activity

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is an indole derivative recognized for its diverse biological activities. This compound features a sulfonamide group that enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 212.27 g/mol

- CAS Number : 1300027-05-7

This compound exhibits its biological effects through several mechanisms:

-

Enzyme Interaction :

- The compound interacts with various enzymes, particularly oxidoreductases. It can bind to the active sites of these enzymes, modulating their activity and influencing metabolic pathways.

-

Cell Signaling Pathways :

- It has been shown to affect cell signaling pathways involved in apoptosis and cell proliferation. This modulation can induce cell cycle arrest or apoptosis in certain cell types.

-

Gene Expression Modulation :

- By interacting with transcription factors, this compound can alter gene expression, leading to significant changes in cellular function and metabolism.

Biological Activities

The compound exhibits a range of biological activities:

- Antiviral Activity :

- Anticancer Properties :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of HCV and HSV | |

| Anticancer | Cytotoxicity in various cancer cell lines | |

| Antimicrobial | Effective against multiple bacterial strains |

Detailed Research Findings

- Antiviral Studies :

- Cancer Cell Line Evaluation :

- Antimicrobial Testing :

Q & A

Q. What synthetic methodologies are effective for preparing N-methyl-2,3-dihydro-1H-indole-6-sulfonamide derivatives?

- Methodological Answer : Sulfonamide derivatives can be synthesized via sulfonyl chloride intermediates. For example, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is prepared by reacting the precursor with chlorosulfonic acid at 0°C for 1 hour, followed by gradual warming to room temperature. Subsequent coupling with substituted anilines in DMF, using triethylamine (EtN) as a base and DMAP as a catalyst, yields N-substituted sulfonamides. Purification involves extraction with ethyl acetate, washing with brine, and column chromatography .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .

- NMR Spectroscopy : H NMR reveals methyl group environments (e.g., N-methyl protons at δ 2.8–3.2 ppm), while C NMR confirms sulfonamide connectivity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ions (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do molecular docking studies inform the design of this compound derivatives targeting tuberculosis?

- Methodological Answer : Docking studies using Schrödinger Maestro software (version 2020_1) can predict binding interactions. For instance, derivatives like 5Ff6 (MIC = 6.25 µg/mL) show strong affinity to Mycobacterium tuberculosis H37Rv penicillin-binding protein 2a (PDB: 6Q9N). Preprocessing steps include protein optimization (bond order assignment, hydrogen addition) and ligand preparation via SMILES notation. Key interactions (e.g., hydrogen bonds with Agn104, Lys273, and Tyr297) guide substituent modifications for enhanced ΔG values (e.g., −4.2 kcal/mol for 5Ff6 ) .

Q. How can researchers resolve contradictions between in vitro activity and computational docking results?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solubility, metabolic stability) versus idealized docking environments. To address this:

- Validate docking poses with molecular dynamics simulations to assess stability.

- Perform dose-response assays (e.g., MIC determination via microplate Alamar Blue assay) under varied pH/temperature conditions .

- Compare binding free energy (ΔG) trends with experimental IC values to identify outliers requiring structural refinement .

Q. What strategies optimize anti-tubercular activity through substituent modification?

- Methodological Answer : Substituent effects on MIC values can be systematically evaluated:

| Compound | Substituent | MIC (µg/mL) |

|---|---|---|

| 5Ff6 | −CF | 6.25 |

| 5Fe5 | −OCH | 12.5 |

| 5Fb2 | −Cl | 12.5 |

| Electron-withdrawing groups (e.g., −CF) enhance activity by improving target binding and membrane permeability. Computational QSAR models can prioritize substituents for synthesis . |

Q. How are structure-activity relationships (SARs) established for COX-2/5-LOX inhibitory derivatives?

- Methodological Answer : SAR analysis involves synthesizing analogs with varied substituents (e.g., methylsulfonyl, methoxy) and testing enzyme inhibition. For example:

- Cyclooxygenase (COX-2) inhibition : Assessed via in vitro assays measuring prostaglandin E suppression.

- Lipoxygenase (5-LOX) inhibition : Evaluated using ferric oxidation spectrophotometry.

Key findings: Bulky substituents at the indole-3-position reduce steric hindrance, improving binding to COX-2’s hydrophobic pocket .

Notes on Data Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.